

An In-Depth Technical Guide to 5-Methylethylone

(CAS: 1364933-82-3)

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Compound of Interest

Compound Name: 5-Methylethylone

Cat. No.: B12718827

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **5-Methylethylone** is a designer drug and a research chemical. Its pharmacological and toxicological properties in humans have not been extensively studied. This document is intended for informational and research purposes only and does not endorse or encourage the use of this substance.

Introduction

5-Methylethylone, with the Chemical Abstracts Service (CAS) number 1364933-82-3, is a synthetic molecule belonging to the cathinone, phenethylamine, and amphetamine chemical classes.^{[1][2]} It is structurally related to other synthetic cathinones like ethylone and methylone.^{[1][3]} Classified as an empathogen, stimulant, and psychedelic, **5-Methylethylone** has appeared on the novel psychoactive substances (NPS) market.^{[1][2]} However, a significant lack of comprehensive scientific data on its pharmacological properties, metabolism, and toxicity exists, underscoring the need for further research.^{[1][3]}

Chemical and Physical Properties

A summary of the known chemical and physical properties of **5-Methylethylone** is presented in Table 1. Much of the available data is predicted rather than experimentally determined.

Table 1: Chemical and Physical Properties of **5-Methylethylone**

Property	Value	Source
CAS Number	1364933-82-3	[1]
IUPAC Name	2-(Ethylamino)-1-(7-methyl-1,3-benzodioxol-5-yl)propan-1-one	[4]
Molecular Formula	C ₁₃ H ₁₇ NO ₃	[1]
Molar Mass	235.28 g/mol	[1]
Appearance	Reported as a white powder	[4]
Solubility	Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), Ethanol (20 mg/ml), and PBS (pH 7.2, 1 mg/ml)	[3]
Predicted Boiling Point	379.0 ± 42.0 °C	-
Predicted Flash Point	183.0 ± 27.9 °C	-

Synthesis

While a specific, detailed synthesis protocol for **5-Methylethylone** is not readily available in peer-reviewed literature, the general synthesis of substituted cathinones typically involves a two-step process. This process can be adapted to produce a range of cathinone derivatives. The proposed synthetic pathway for **5-Methylethylone** is illustrated in the diagram below.



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Caption: Proposed general synthesis workflow for **5-Methylethylone**.

Experimental Protocol: General Synthesis of Substituted Cathinones (Adapted)

Disclaimer: This is a generalized protocol and has not been specifically validated for the synthesis of **5-Methylethylone**. Appropriate safety precautions must be taken when handling these reagents.

Step 1: Formation of the Phenylpropanolamine Intermediate

- To a solution of 7-methyl-1,3-benzodioxole-5-carbaldehyde in an anhydrous ether (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethylmagnesium bromide (a Grignard reagent) dropwise at 0°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate alcohol.

Step 2: Oxidation to the Cathinone

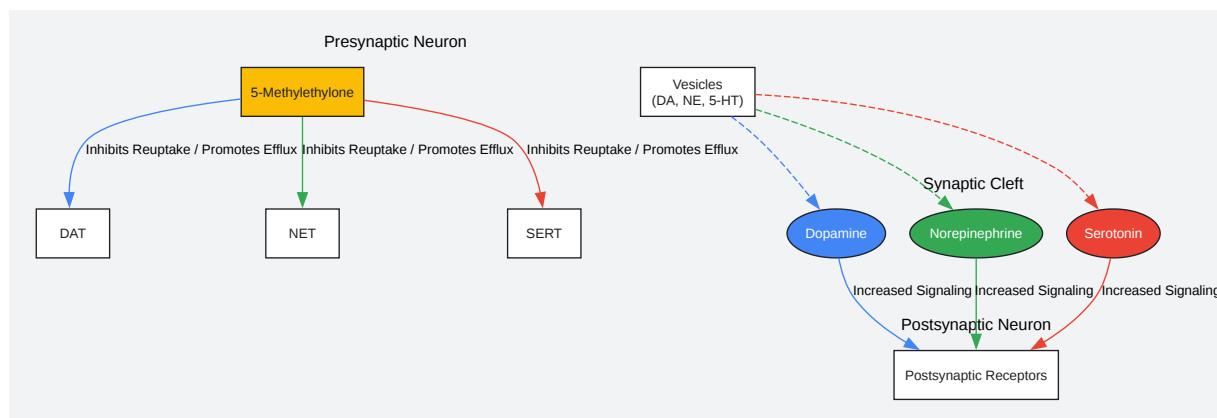
- Dissolve the crude intermediate alcohol from Step 1 in a suitable solvent (e.g., dichloromethane).
- Add an oxidizing agent, such as pyridinium chlorochromate (PCC) or perform a Swern oxidation, to the solution.
- Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
- Upon completion, quench the reaction and work up appropriately to isolate the crude product.
- Purify the crude **5-Methylethylone** by column chromatography or recrystallization to obtain the final product.

Pharmacology

The pharmacological profile of **5-Methylethylone** is not well-defined, but it is presumed to act as a monoamine transporter inhibitor and/or releasing agent, similar to other synthetic cathinones.^[2] This mechanism leads to increased synaptic concentrations of dopamine, norepinephrine, and serotonin, resulting in its stimulant, entactogenic, and psychedelic effects.

Mechanism of Action

The presumed mechanism of action for **5-Methylethylone** involves its interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).



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Caption: Presumed mechanism of action of **5-Methylethylone** at the monoamine transporters.

Receptor Binding Affinity

Specific receptor binding affinity data (e.g., K_i values) for **5-Methylethylone** are not available in the published literature. However, data for the structurally similar compounds ethylone and methylone are available and may provide some insight into the potential receptor binding profile of **5-Methylethylone**. It is important to note that the addition of a methyl group at the 5-position of the benzodioxole ring can alter binding affinities.

Table 2: Monoamine Transporter Inhibition Potencies (IC_{50} , nM) of Ethylone and Methylone

Compound	DAT	NET	SERT
Ethylone	496	1,030	338
Methylone	639	716	218

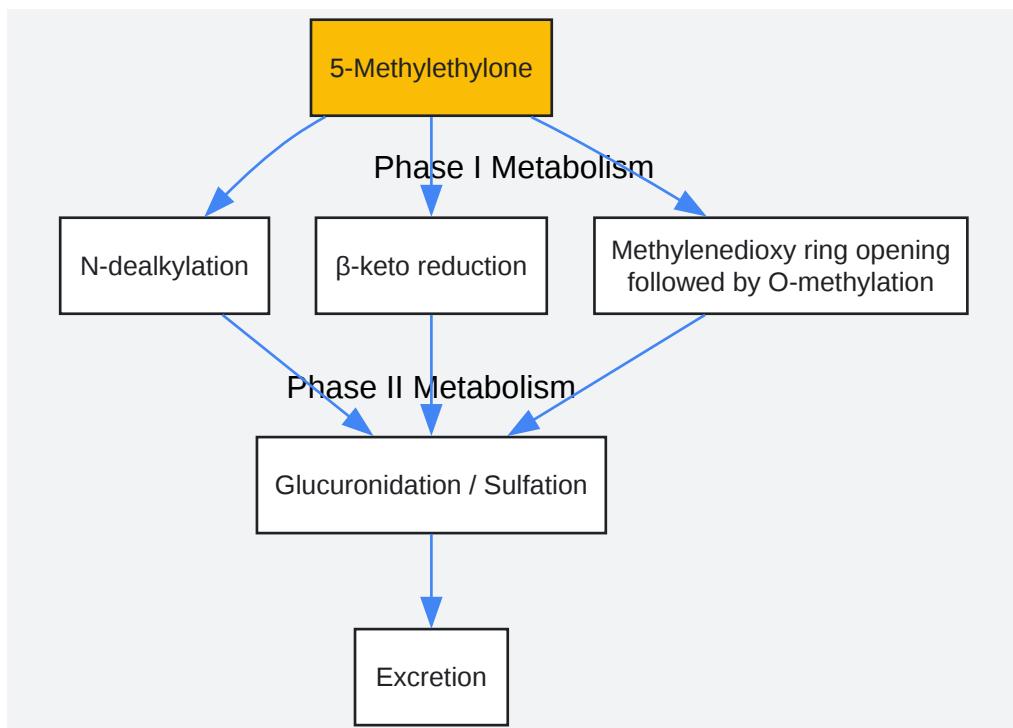
Data for ethylone and methylone are provided for comparative purposes. Specific data for **5-Methylethylone** is not available.

In Vivo Effects

Detailed in vivo studies characterizing the dose-dependent effects of **5-Methylethylone** are lacking. Anecdotal reports from recreational use suggest stimulant and empathogenic effects. For comparison, studies on the related compound methylone have reported increased locomotor activity in rodents and subjective effects in humans such as euphoria and increased sociability.^{[5][6]} Oral doses of methylone in humans are reported to be in the range of 100-200 mg.^[5]

Metabolism

The metabolism of **5-Methylethylone** has not been formally studied. However, based on the metabolism of other synthetic cathinones like ethylone and methylone, it is likely to undergo Phase I and Phase II metabolism in the liver.^[7] The primary metabolic pathways for related compounds involve N-dealkylation, reduction of the β -keto group, and opening of the methylenedioxy ring followed by O-methylation.^[7]



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Caption: Postulated metabolic pathways for **5-Methylethylone**.

Experimental Protocol: In Vitro Metabolism Study using Human Liver Microsomes

- Incubation: Incubate **5-Methylethylone** (e.g., at 1 μ M and 10 μ M) with pooled human liver microsomes (HLMs) in the presence of an NADPH-regenerating system at 37°C.
- Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
- Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
- Analysis: Analyze the samples using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify and quantify the parent compound and its metabolites.

Analytical Methods

The identification and quantification of **5-Methylethylone** in seized materials or biological samples typically involve standard forensic and analytical chemistry techniques.

Presumptive Color Tests

While not specific, presumptive color tests can provide a preliminary indication of the presence of cathinones. The Marquis reagent is a common test used for this class of compounds.

Confirmatory Analysis

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the separation and identification of volatile and semi-volatile compounds. The fragmentation pattern of **5-Methylethylone** in the mass spectrometer provides a chemical fingerprint for its identification.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method for the analysis of compounds in complex matrices like blood and urine. It can be used for both qualitative and quantitative analysis of **5-Methylethylone** and its metabolites.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of a molecule and is a powerful tool for the unambiguous identification of new psychoactive substances.
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule and can be used for the identification of **5-Methylethylone**.

Toxicity

There is a significant lack of data on the toxicity of **5-Methylethylone** in both animals and humans. The adverse effects associated with other synthetic cathinones include agitation, hypertension, tachycardia, and in some cases, death.^[8] Given its structural similarity to other cathinones, it is reasonable to assume that **5-Methylethylone** may pose similar health risks.

Conclusion

5-Methylethylone is a synthetic cathinone for which there is a notable scarcity of scientific research. While its chemical structure and relationship to other psychoactive substances suggest a mechanism of action involving the monoamine transporters, detailed pharmacological, metabolic, and toxicological data are urgently needed. This guide provides a summary of the currently available information and highlights the significant knowledge gaps that future research should aim to address. The provided experimental protocols are generalized and require specific validation for the study of **5-Methylethylone**. Researchers and drug development professionals should exercise caution and adhere to all safety and ethical guidelines when working with this and other novel psychoactive substances.

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